3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone is unique due to its dual presence of chlorine and trifluoromethyl groups on both pyridinyl and pyridinone rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N2O/c13-7-1-5(11(15,16)17)3-21-9(7)22-4-6(12(18,19)20)2-8(14)10(22)23/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTAHKATRATLPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382372 |
Source
|
Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96741-18-3 |
Source
|
Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.